molecular formula C9H8ClFO2 B8011322 Methyl 2-(4-chlorophenyl)-2-fluoroacetate

Methyl 2-(4-chlorophenyl)-2-fluoroacetate

Cat. No.: B8011322
M. Wt: 202.61 g/mol
InChI Key: WBYZDWWQWYDDKZ-UHFFFAOYSA-N
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Description

Methyl 2-(4-chlorophenyl)-2-fluoroacetate is an organic compound with the molecular formula C9H8ClFO2 It is a derivative of fluoroacetate, where the fluorine atom is attached to the alpha carbon of the ester group, and a 4-chlorophenyl group is attached to the same carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-chlorophenyl)-2-fluoroacetate typically involves the esterification of 2-(4-chlorophenyl)-2-fluoroacetic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

2-(4-chlorophenyl)-2-fluoroacetic acid+methanolH2SO4Methyl 2-(4-chlorophenyl)-2-fluoroacetate+water\text{2-(4-chlorophenyl)-2-fluoroacetic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 2-(4-chlorophenyl)-2-fluoroacetic acid+methanolH2​SO4​​Methyl 2-(4-chlorophenyl)-2-fluoroacetate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: Methyl 2-(4-chlorophenyl)-2-fluoroacetate can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products Formed

    Substitution: Formation of 2-(4-chlorophenyl)-2-hydroxyacetate or other substituted derivatives.

    Reduction: Formation of 2-(4-chlorophenyl)-2-fluoroethanol.

    Oxidation: Formation of 2-(4-chlorophenyl)-2-fluoroacetic acid.

Scientific Research Applications

Methyl 2-(4-chlorophenyl)-2-fluoroacetate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.

    Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.

    Industrial Chemistry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-chlorophenyl)-2-fluoroacetate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The compound can also undergo metabolic transformations to produce active metabolites that exert biological effects.

Comparison with Similar Compounds

Methyl 2-(4-chlorophenyl)-2-fluoroacetate can be compared with other similar compounds such as:

    Methyl 2-(4-chlorophenyl)-2-bromoacetate: Similar structure but with a bromine atom instead of fluorine. It has different reactivity and biological activity.

    Methyl 2-(4-chlorophenyl)-2-chloroacetate: Contains a chlorine atom instead of fluorine. It is less reactive in nucleophilic substitution reactions compared to the fluoro derivative.

    Methyl 2-(4-chlorophenyl)-2-hydroxyacetate: The hydroxyl group makes it more polar and reactive in certain chemical reactions.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

methyl 2-(4-chlorophenyl)-2-fluoroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYZDWWQWYDDKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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